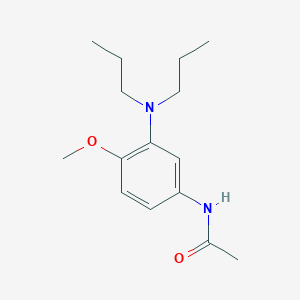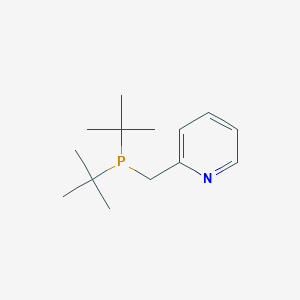
2-(Di-t-butylphosphinomethyl)pyridine
Overview
Description
2-(Di-t-butylphosphinomethyl)pyridine is a chemical compound characterized by its unique structure, featuring a pyridine ring substituted with a di-t-butylphosphinomethyl group. This compound is of interest in various scientific research applications due to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
It is known to be a phosphine ligand , which suggests that it may interact with metal ions in biological systems.
Biochemical Pathways
Given its role as a phosphine ligand, it may be involved in reactions such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling .
Action Environment
It is noted to be air sensitive , suggesting that exposure to air could potentially affect its stability or activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Di-t-butylphosphinomethyl)pyridine typically involves the reaction of pyridine with di-t-butylphosphine in the presence of a suitable catalyst. The reaction conditions include maintaining an inert atmosphere to prevent oxidation and using anhydrous solvents to avoid hydrolysis.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with advanced control systems to maintain precise reaction conditions. The process is optimized to achieve high yields and purity, ensuring the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Di-t-butylphosphinomethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphine derivatives.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions often require strong bases or nucleophiles.
Major Products Formed:
Oxidation products include pyridine N-oxides.
Reduction products may include phosphine derivatives.
Substitution products can vary widely depending on the substituent introduced.
Scientific Research Applications
2-(Di-t-butylphosphinomethyl)pyridine is utilized in various scientific research fields:
Chemistry: It serves as a ligand in transition metal complexes, facilitating catalytic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein binding.
Industry: It is employed in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
2,6-Bis(di-t-butylphosphinomethyl)pyridine
1,2-Bis(di-t-butylphosphinomethyl)benzene
Tri-t-butylphosphine
Uniqueness: 2-(Di-t-butylphosphinomethyl)pyridine is unique in its structure and reactivity compared to similar compounds. Its pyridine ring provides distinct electronic properties, making it suitable for specific applications where other phosphine ligands may not be as effective.
This comprehensive overview highlights the significance of this compound in scientific research and industry. Its unique properties and versatile applications make it a valuable compound in various fields.
Is there anything specific you would like to know more about?
Properties
IUPAC Name |
ditert-butyl(pyridin-2-ylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24NP/c1-13(2,3)16(14(4,5)6)11-12-9-7-8-10-15-12/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFIYMSSSXANH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649454 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494199-72-3 | |
| Record name | 2-[(Di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


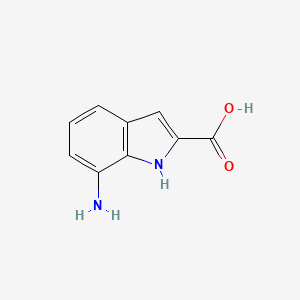


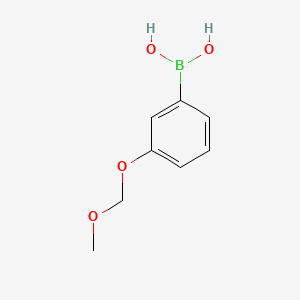

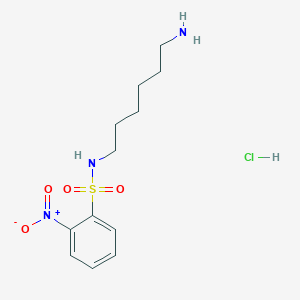
![2-[2-hydroxyethoxy-[(Z)-octadec-9-enyl]amino]oxyethanol](/img/structure/B1593003.png)


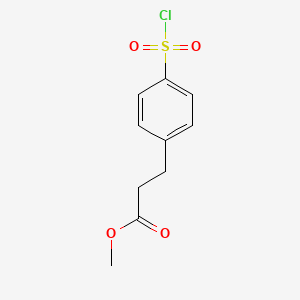
![2-Chlorothieno[2,3-d]pyrimidine](/img/structure/B1593008.png)
